Vfc2H8CA32

Catalog No.
S1774645
CAS No.
1246819-09-9
M.F
C10H13BrN2O4
M. Wt
305.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vfc2H8CA32

CAS Number

1246819-09-9

Product Name

Vfc2H8CA32

IUPAC Name

(2S)-3-(3-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Molecular Formula

C10H13BrN2O4

Molecular Weight

305.12 g/mol

InChI

InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-6(11)8(15)7(14)3-5/h2-3,13-15H,4,12H2,1H3,(H,16,17)/t10-/m0/s1

InChI Key

FHNPUJKHGIKUPC-JTQLQIEISA-N

SMILES

Array

Carbidopa EP Impurity I, chemically known as (2S)-3-(3-Bromo-4,5-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid, is a specified impurity of Carbidopa listed in the European Pharmacopoeia (EP). Carbidopa is a critical active pharmaceutical ingredient (API) used in combination with Levodopa for the management of Parkinson's disease. As a well-characterized reference standard, this impurity is essential for pharmaceutical manufacturers to accurately identify and quantify its presence in Carbidopa drug substances and products, ensuring they meet the stringent purity and safety requirements mandated by global regulatory bodies.

For regulated quantitative analysis, such as batch release testing or stability studies, substituting this certified reference material with an internally synthesized, uncharacterized analogue is not a viable option. Regulatory guidelines from bodies like the ICH, FDA, and EMA require that impurity standards be unambiguously identified and of documented purity to ensure the validity of analytical methods. Using an uncertified material introduces unacceptable risks, including inaccurate quantification, failure of method validation, and potential rejection of regulatory filings. The purpose of this product is not its chemical activity, but its certified purity and identity, which provides the benchmark against which production batches are measured.

Processability Advantage: Avoids Low-Yield, Non-Selective Synthesis of Catechol Derivatives

The synthesis of 3-substituted catechols, such as this Carbidopa impurity, is known to be challenging. Published research and patents report that chemical synthesis routes often suffer from low regioselectivity, leading to isomeric mixtures that are difficult to separate. Furthermore, the catechol moiety is highly susceptible to oxidation, which complicates synthesis and purification and often results in poor overall yields. Procuring this well-defined standard bypasses the significant process development, optimization, and purification challenges inherent to this chemical class.

Evidence DimensionSynthesis & Purification Viability
Target Compound DataReady-to-use, purified, and characterized reference material.
Comparator Or BaselineIn-house synthesis attempts.
Quantified DifferenceQualitative but significant reduction in process risk, development time, and resource expenditure.
ConditionsStandard organic synthesis and purification workflows for complex, air-sensitive catechol derivatives.

This saves weeks to months of specialized process chemistry work and avoids the high risk of failing to produce a standard of sufficient purity for regulatory use.

Precursor Suitability: Supplied with Comprehensive Characterization to Accelerate Method Validation

Regulatory bodies require that reference standards be fully characterized to confirm their structure and purity. Commercial suppliers of Carbidopa impurities provide a comprehensive Certificate of Analysis (CoA) and characterization data, which can include 1H-NMR, 13C-NMR, Mass Spectrometry, and HPLC purity. An in-house synthesis would necessitate a comparable, resource-intensive analytical validation effort to generate the required documentation for a regulatory submission. This purchased standard is a pre-validated analytical precursor.

Evidence DimensionAnalytical Characterization Package
Target Compound DataSupplied with a full CoA and extensive spectroscopic data (NMR, MS, etc.).
Comparator Or BaselineUncharacterized material from an in-house synthesis.
Quantified DifferenceEliminates the entire internal workflow for structural elucidation and purity confirmation.
ConditionsCharacterization requirements for a reference standard as per ICH/FDA guidelines.

Procuring this standard eliminates the need for de novo structure confirmation and purity assessment, directly converting a multi-week analytical project into a single purchase order.

Thermal Behavior & Stability: Mitigates Risk of Degradation Associated with Catechol Compounds

Carbidopa, a related catechol derivative, is known to be unstable in solution, with degradation rates highly dependent on pH and temperature. For example, in one study, the degradation rate of Carbidopa in an unoptimized orange juice formulation at 25°C was 16.3% per day. A commercial reference standard is provided with validated storage conditions (e.g., +5°C ± 3°C) and an established re-test date or expiry, ensuring its integrity for quantitative use. An in-house preparation would require a dedicated stability study to establish these parameters, delaying its use in critical assays.

Evidence DimensionMaterial Stability & Handling
Target Compound DataProvided with pre-determined storage conditions and stability data.
Comparator Or BaselineIn-house synthesized material with unknown stability profile.
Quantified DifferenceAvoids the need for a complete, multi-condition stability study prior to use.
ConditionsStorage and handling of a reference standard for GMP-compliant quality control.

This ensures the accuracy and reproducibility of analytical measurements by providing a standard with a documented, stable purity profile, avoiding the risk of using a degraded or impure in-house standard.

Primary Standard for Analytical Method Validation

Use as a primary reference standard to establish specificity, linearity, accuracy, and precision during the validation of a stability-indicating HPLC method for Carbidopa, in accordance with ICH Q2(R1) guidelines. The high purity and confirmed identity of this standard are critical for demonstrating that the analytical method can accurately separate and quantify this specific impurity from the API and other related substances.

Working Standard for Routine Quality Control (QC) Batch Release

Employ as a working standard in routine QC testing to quantify the level of Impurity I in manufactured batches of Carbidopa API. Its availability as a pre-qualified material accelerates the testing workflow, ensuring that production batches consistently meet the purity specifications set by the European Pharmacopoeia before release.

Peak Identification Marker in Forced Degradation Studies

Utilize as a definitive identification marker in forced degradation studies of Carbidopa. When the API is subjected to stress conditions (e.g., oxidative, acid/base hydrolysis, thermal), this standard allows for the unambiguous confirmation of the resulting degradant peak in the chromatogram, which is a key requirement for developing robust, stability-indicating analytical methods.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

304.00587 Da

Monoisotopic Mass

304.00587 Da

Heavy Atom Count

17

UNII

VFC2H8CA32

Dates

Last modified: 08-15-2023

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